Prop-2-en-1-yl 2-methyl-3-oxobutanoate
Description
Prop-2-en-1-yl 2-methyl-3-oxobutanoate is an organic ester characterized by a prop-2-en-1-yl (allyl) group esterified to a 2-methyl-3-oxobutanoate moiety. The compound features a β-keto ester structure, which confers reactivity typical of such systems, including keto-enol tautomerism and participation in nucleophilic reactions.
Properties
CAS No. |
111903-66-3 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
prop-2-enyl 2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C8H12O3/c1-4-5-11-8(10)6(2)7(3)9/h4,6H,1,5H2,2-3H3 |
InChI Key |
JAOKEDBTEFILQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester typically involves the esterification of acetoacetic acid with allyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:
Acetoacetic acid+Allyl alcoholH2SO4Butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester+Water
Industrial Production Methods
In industrial settings, the production of butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester is scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product. The use of catalysts and solvents is optimized to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the ester under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester involves its reactivity as an ester. It can undergo hydrolysis to form acetoacetic acid and allyl alcohol. The ester group can also participate in nucleophilic substitution reactions, where the ester is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Prop-2-en-1-yl 2-methyl-3-oxobutanoate with structurally related compounds, emphasizing key differences in functional groups and applications:
Physicochemical Properties
- Volatility: The allyl group in this compound likely reduces boiling point compared to bulkier analogs like Chavicyl Acetate.
- Solubility : The β-keto ester’s polarity may improve water solubility relative to purely aromatic esters but reduce it compared to hydroxylated analogs.
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